Cas no 2228677-88-9 (4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole)

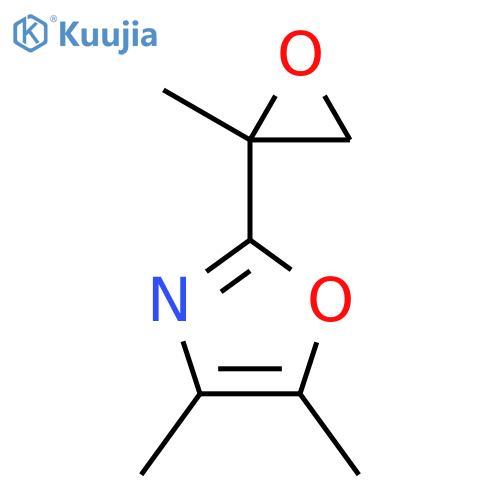

2228677-88-9 structure

商品名:4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- 4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole

- 2228677-88-9

- EN300-1753830

-

- インチ: 1S/C8H11NO2/c1-5-6(2)11-7(9-5)8(3)4-10-8/h4H2,1-3H3

- InChIKey: XMGBXPZSYGJXJM-UHFFFAOYSA-N

- ほほえんだ: O1CC1(C)C1=NC(C)=C(C)O1

計算された属性

- せいみつぶんしりょう: 153.078978594g/mol

- どういたいしつりょう: 153.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753830-0.5g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 0.5g |

$1811.0 | 2023-09-20 | ||

| Enamine | EN300-1753830-0.25g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 0.25g |

$1735.0 | 2023-09-20 | ||

| Enamine | EN300-1753830-1g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 1g |

$1887.0 | 2023-09-20 | ||

| Enamine | EN300-1753830-2.5g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 2.5g |

$3696.0 | 2023-09-20 | ||

| Enamine | EN300-1753830-0.1g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 0.1g |

$1660.0 | 2023-09-20 | ||

| Enamine | EN300-1753830-10.0g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 10g |

$8110.0 | 2023-06-03 | ||

| Enamine | EN300-1753830-10g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 10g |

$8110.0 | 2023-09-20 | ||

| Enamine | EN300-1753830-5g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 5g |

$5470.0 | 2023-09-20 | ||

| Enamine | EN300-1753830-0.05g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 0.05g |

$1584.0 | 2023-09-20 | ||

| Enamine | EN300-1753830-1.0g |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |

2228677-88-9 | 1g |

$1887.0 | 2023-06-03 |

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

2228677-88-9 (4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬